molecular formula C12H4Br2F12O2 B6313586 1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene, 98% CAS No. 1301739-88-7

1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene, 98%

Cat. No. B6313586
CAS RN: 1301739-88-7
M. Wt: 567.95 g/mol
InChI Key: HMYGFXKPHPLJDG-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene, 98% (DBBP) is a halogenated compound with a wide range of applications in scientific research. It has been used in various fields such as organic synthesis, polymer chemistry, and biochemistry. DBBP has been studied for its potential applications in organic synthesis, as a biocompatible material, and as a catalyst for chemical reactions.

Scientific Research Applications

1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene, 98% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic molecules, as a catalyst for the polymerization of monomers, and as a biocompatible material for cell culture. Additionally, 1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene, 98% has been studied for its potential applications in the fields of biochemistry and pharmacology.

Mechanism of Action

1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene, 98% has been studied for its potential as a catalyst for chemical reactions. It has been shown to act as an electron-transfer agent, which facilitates the transfer of electrons between different molecules. Additionally, 1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene, 98% has been found to act as a Lewis acid, which can promote the formation of covalent bonds between different molecules.
Biochemical and Physiological Effects
1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene, 98% has been studied for its potential effects on the biochemical and physiological processes of living organisms. It has been found to interact with the cytochrome P450 enzyme system, which is responsible for the metabolism of drugs and other xenobiotics in the body. Additionally, 1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene, 98% has been found to interact with the endocannabinoid system, which is involved in the regulation of appetite, mood, and pain perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene, 98% in laboratory experiments is its low toxicity. It has been found to be non-toxic to cells and organisms in laboratory settings, making it a safe choice for laboratory experiments. Additionally, 1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene, 98% is a relatively stable molecule, which makes it suitable for use in long-term experiments. However, one of the main limitations of using 1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene, 98% in laboratory experiments is its high cost, which can make it difficult to use in large-scale experiments.

Future Directions

Due to its potential applications in organic synthesis, biochemistry, and pharmacology, there are many potential future directions for research involving 1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene, 98%. Some of these include further research into its potential as a catalyst for chemical reactions, its effects on the cytochrome P450 enzyme system, and its potential applications as a biocompatible material for cell culture. Additionally, further research could be conducted into its potential effects on the endocannabinoid system and its ability to interact with other biomolecules. Finally, further research could be conducted into its potential applications in the fields of drug delivery and drug development.

Synthesis Methods

1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene, 98% can be synthesized in a two-step process. The first step involves the reaction of bromobenzene and 1,1,2,3,3,3-hexafluoropropane in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the intermediate product, 1,2-dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene. The second step involves the reaction of the intermediate product with a reducing agent, such as sodium borohydride or lithium aluminum hydride, to produce the final product, 1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene, 98%.

properties

IUPAC Name

1,2-dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br2F12O2/c13-3-1-5(27-11(23,24)7(15)9(17,18)19)6(2-4(3)14)28-12(25,26)8(16)10(20,21)22/h1-2,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYGFXKPHPLJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)OC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br2F12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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